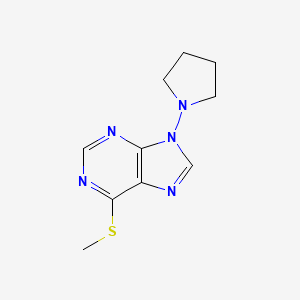
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine is a synthetic organic compound that belongs to the purine family. This compound is characterized by the presence of a methylsulfanyl group at the 6th position and a pyrrolidin-1-yl group at the 9th position of the purine ring. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine can be achieved through a multi-step process involving the introduction of the methylsulfanyl and pyrrolidin-1-yl groups onto the purine ring. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.
Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with a methylsulfanyl reagent, such as sodium methylthiolate, to introduce the methylsulfanyl group at the 6th position.
Cyclization: The intermediate product is then subjected to cyclization with pyrrolidine under appropriate conditions to introduce the pyrrolidin-1-yl group at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
化学反应分析
Types of Reactions
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The purine ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methylthiolate, pyrrolidine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Various substituted purine derivatives.
科学研究应用
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids or proteins, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-(Methylsulfanyl)-9H-purine: Lacks the pyrrolidin-1-yl group, making it less versatile in certain applications.
9-(Pyrrolidin-1-yl)-9H-purine: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
6-(Methylsulfanyl)-9-(morpholin-1-yl)-9H-purine: Contains a morpholin-1-yl group instead of a pyrrolidin-1-yl group, which may alter its chemical and biological properties.
Uniqueness
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine is unique due to the presence of both the methylsulfanyl and pyrrolidin-1-yl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of applications in various fields of research and industry.
生物活性
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9H-purine, a purine derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure suggests it may interact with various biological pathways, including those involved in cancer cell proliferation and inflammatory responses.
Chemical Structure and Properties
- Molecular Formula : C10H13N5S
- Molecular Weight : 229.31 g/mol
- CAS Number : 1928-89-8
The compound features a methylsulfanyl group and a pyrrolidinyl moiety attached to the purine base, which may influence its biological interactions.
Biological Activity Overview
Research indicates that purine derivatives can exhibit a range of biological activities, including:
- Anticancer Properties : Several studies have reported that purines can inhibit cancer cell growth. The mechanism often involves interference with nucleotide metabolism or direct inhibition of DNA synthesis.
- Anti-inflammatory Effects : Purines are known to modulate inflammatory pathways, potentially impacting conditions like gout and other inflammatory diseases.
Anticancer Activity
- A study synthesized various derivatives of 6-(methylsulfanyl)-9H-purine and evaluated their antiproliferative effects against several cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical carcinoma). The results indicated that certain analogs displayed significant cytotoxicity, suggesting potential as chemotherapeutic agents .
- Another investigation focused on the mechanism of action, revealing that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This finding highlights the importance of further exploring the apoptotic pathways influenced by purine derivatives .
Anti-inflammatory Activity
A comprehensive review on gout highlighted that purine metabolism plays a crucial role in inflammatory responses. The compound's ability to modulate uric acid levels may provide therapeutic benefits in managing gouty arthritis by reducing inflammation associated with urate crystal deposits .
Data Table: Biological Activities of this compound
Mechanistic Insights
The biological activity of this compound appears to be mediated through several mechanisms:
- Nucleotide Metabolism Inhibition : By mimicking natural substrates, this compound can inhibit enzymes involved in nucleotide synthesis.
- Inflammatory Pathway Modulation : The compound may influence cytokine production and immune cell activation, particularly in inflammatory conditions like gout.
属性
CAS 编号 |
37154-85-1 |
|---|---|
分子式 |
C10H13N5S |
分子量 |
235.31 g/mol |
IUPAC 名称 |
6-methylsulfanyl-9-pyrrolidin-1-ylpurine |
InChI |
InChI=1S/C10H13N5S/c1-16-10-8-9(11-6-12-10)15(7-13-8)14-4-2-3-5-14/h6-7H,2-5H2,1H3 |
InChI 键 |
YBIPPVCMDIYGFR-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=NC2=C1N=CN2N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















